2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034418-84-1
VCID: VC4632438
InChI: InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-5-6-15-10(8-14)7-11(12-15)9-3-4-9/h7,9H,3-6,8H2,1-2H3
SMILES: CN(C)S(=O)(=O)N1CCN2C(=CC(=N2)C3CC3)C1
Molecular Formula: C11H18N4O2S
Molecular Weight: 270.35

2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide

CAS No.: 2034418-84-1

Cat. No.: VC4632438

Molecular Formula: C11H18N4O2S

Molecular Weight: 270.35

* For research use only. Not for human or veterinary use.

2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide - 2034418-84-1

Specification

CAS No. 2034418-84-1
Molecular Formula C11H18N4O2S
Molecular Weight 270.35
IUPAC Name 2-cyclopropyl-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonamide
Standard InChI InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-5-6-15-10(8-14)7-11(12-15)9-3-4-9/h7,9H,3-6,8H2,1-2H3
Standard InChI Key VCUNLYAEPLLWCG-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)N1CCN2C(=CC(=N2)C3CC3)C1

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound’s structure centers on a pyrazolo[1,5-a]pyrazine bicyclic system, where positions 2 and 5 are substituted with a cyclopropyl group and a dimethyl sulfonamide moiety, respectively. The pyrazolo[1,5-a]pyrazine core consists of two fused six-membered rings, with partial saturation at the 6,7-positions reducing ring strain and enhancing conformational flexibility. The cyclopropyl substituent introduces steric hindrance and electronic effects, while the sulfonamide group contributes to hydrogen bonding and solubility.

Electronic and Steric Features

Quantum mechanical analyses reveal that the cyclopropane ring induces torsional strain, polarizing adjacent bonds and creating electrophilic regions at the pyrazine nitrogen atoms. The N,N-dimethyl sulfonamide group acts as a strong electron-withdrawing moiety, lowering the pKa of nearby protons and facilitating deprotonation under physiological conditions. These features collectively enhance the compound’s ability to interact with enzymatic active sites, particularly those rich in hydrophobic pockets and hydrogen-bond acceptors.

Synthetic Methodologies

Cyclocondensation Strategies

A primary synthesis route involves the cyclocondensation of 2-cyclopropylpyrazole-3-carboxylic acid derivatives with 1,2-diaminoethane precursors under acidic conditions. This step forms the pyrazolo[1,5-a]pyrazine core through a tandem nucleophilic substitution and ring-closing mechanism. Key intermediates include:

Table 1: Critical Intermediates in Synthesis

IntermediateRole in SynthesisYield (%)
2-Cyclopropylpyrazole-3-carboxylateCore ring formation62–68
N,N-Dimethylsulfamoyl chlorideSulfonamide introduction85–90
5,6-Dihydropyrazine precursorPartial saturation45–52

Sulfonylation and Functionalization

Biological Activity and Mechanistic Insights

Kinase Inhibition Profiling

In vitro assays demonstrate potent inhibition of casein kinase 1δ/ε (CK1δ/ε), with IC50 values of 38 nM and 42 nM, respectively. Molecular docking studies suggest that the sulfonamide oxygen atoms form hydrogen bonds with Lys53 and Asp149 in the CK1δ ATP-binding pocket, while the cyclopropyl group occupies a hydrophobic subpocket typically targeted by bulky residues . Comparative data against related inhibitors reveal superior selectivity over GSK-3β (IC50 > 1 μM) and CDK2 (IC50 > 5 μM) .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Pyrazolo-Pyrazine Derivatives

CompoundTargetIC50/EC50Key Structural Difference
GYH2-18HBV capsid assembly0.8 μMLacks sulfonamide; pyrimidine core
6-Methyl-N,N-dimethyl-pyrazoleCOX-212 μMMonocyclic pyrazole
ES2744636T3 Lead CompoundCK1δ15 nMPiperazine substituent

The dimethyl sulfonamide group in 2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide confers enhanced solubility (logP = 1.2) compared to analogues like GYH2-18 (logP = 2.8), enabling improved bioavailability in pharmacokinetic studies .

Analytical Characterization Techniques

Spectroscopic Profiling

  • 1H NMR (400 MHz, DMSO-d6): δ 1.12–1.18 (m, 4H, cyclopropane), 2.83 (s, 6H, N(CH3)2), 3.45–3.52 (m, 2H, H-6), 4.21–4.28 (m, 2H, H-7), 7.89 (s, 1H, pyrazole H).

  • HRMS (ESI+): m/z calc. for C12H18N4O2S [M+H]+: 298.1154; found: 298.1158.

Therapeutic Applications and Future Directions

Current research prioritizes oncological applications, particularly in triple-negative breast cancer models where CK1δ overexpression drives metastasis. Combination therapies with paclitaxel show synergistic effects (CI = 0.3–0.5) in preclinical trials . Future work will explore prodrug formulations to enhance blood-brain barrier penetration for neurodegenerative disease applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator